5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid” is an indole derivative . Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .
Synthesis Analysis
Indole derivatives can be prepared by various methods. For instance, the Fischer indolization of ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine can be used to form an indole derivative . Another method involves the heterocyclization of N-heterocycles from nitro compounds based on the generation of CO from phenyl formate via decarbonylation with the participation of NEt 3 .Chemical Reactions Analysis
Indole derivatives are important intermediates in the synthesis of many pharmaceutical agents. They are formed during various chemical reactions, such as the Fischer indolization of ethyl pyruvate .Physical And Chemical Properties Analysis
The molecular weight of “5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid” is 219.24 . Further physical and chemical properties are not explicitly mentioned in the sources.Scientific Research Applications
Synthesis Applications
Synthesis of Novel Indole-Benzimidazole Derivatives
The preparation of derivatives like 2-Methylindole-3-acetic acid and its 5-methoxy variant from phenylhydrazines and levulinic acid, followed by condensation with substituted o-phenylenediamines, illustrates the utility of similar indole carboxylic acids in synthetic chemistry (Wang et al., 2016).
Preparation and Properties of Hydroxyindole-3-Carboxylic Acids
Synthesis routes for hydroxyindole-3-carboxylic acids from benzyloxyindoles via Grignard reagents and further reactions demonstrate the role of indole carboxylic acids in the preparation of biologically significant compounds (Marchelli et al., 1969).
Chemical and Physical Properties
Spectroscopic Profiling and Computational Studies
The characterization of Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a derivative of 5-methoxyindole-2-carboxylic acid, using various spectroscopic techniques highlights the importance of indole carboxylic acids in understanding molecular structures and electronic properties (Almutairi et al., 2017).
X-Ray Diffraction Studies of Tryptophan Metabolites
The analysis of 5-Methoxyindole-3-acetic acid (5-MIAA) using X-ray diffraction methods provides insight into the molecular and crystal structure of these compounds, which is crucial for understanding their physical and chemical properties (Sakaki et al., 1975).
Biological and Pharmacological Research
Nucleophilic Reactivities of Indoles
The study of the reactivity of different indoles, including 5-methoxyindole, provides valuable information for biochemical and pharmacological research, particularly in understanding molecular interactions and reactivity (Lakhdar et al., 2006).
Inhibitive Action Against Corrosion
The investigation of indole-5-carboxylic acid as an inhibitor for mild steel corrosion in sulfuric acid solutions demonstrates the potential of indole carboxylic acids in material science and corrosion research (Quartarone et al., 2006).
properties
IUPAC Name |
5-ethoxy-3-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)7(2)11(13-10)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVRVUINZPXFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
57291-56-2 |
Source
|
Record name | 5-ethoxy-3-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.